molecular formula C12H18N2O3 B1532233 N-(2,3-Dimethoxypyridin-4-yl)pivalamide CAS No. 1171919-96-2

N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Cat. No.: B1532233
CAS No.: 1171919-96-2
M. Wt: 238.28 g/mol
InChI Key: OUTSFDFEIXJCRA-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, playing a pivotal role in both academic and industrial research. As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus is a common feature in a vast array of essential molecules, including vitamins, coenzymes, and alkaloids. nih.gov The nitrogen atom imparts unique properties to the ring, making it electron-deficient and generally favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov These compounds are prized for their versatility, serving as foundational scaffolds in drug discovery, agrochemicals, and materials science. wisdomlib.orgresearchgate.net The ability of the pyridine ring to be readily functionalized allows chemists to modulate the steric and electronic properties of molecules, facilitating the development of novel therapeutic agents and catalysts. nih.govglobalresearchonline.net Their significance is highlighted by their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.orgglobalresearchonline.net

Historical Context of Pivalamide-Containing Compounds in Medicinal and Organic Chemistry Research

The use of the pivalamide (B147659) functional group (also known as a 2,2-dimethylpropionamide group) has a well-established history in both medicinal and organic chemistry. tcichemicals.com The defining feature of the pivalamide group is the sterically bulky tert-butyl substituent attached to the amide carbonyl. In medicinal chemistry, this bulkiness is frequently exploited to enhance the metabolic stability of drug candidates. The steric hindrance provided by the tert-butyl group can effectively shield the adjacent amide bond from hydrolysis by metabolic enzymes, thereby prolonging the compound's duration of action.

In the realm of organic synthesis, the pivaloyl group serves as a robust protecting group for amines. Its stability across a wide spectrum of reaction conditions, coupled with reliable methods for its introduction and removal, makes it an invaluable tool for the construction of complex molecules. The strategic incorporation of pivalamides has been a key tactic in overcoming challenges related to metabolic instability and has enabled the successful synthesis of intricate molecular targets.

Research Objectives and Scope for N-(2,3-Dimethoxypyridin-4-yl)pivalamide

The primary research interest in this compound centers on its utility as a specialized building block in organic synthesis. It is commercially available as a research chemical, intended for use in early-discovery laboratory settings. sigmaaldrich.comsapphirebioscience.com The molecule combines the features of the metabolically robust pivalamide group and the functionally significant 2,3-dimethoxypyridine (B17369) core. Researchers can utilize this compound as a starting material or an intermediate in multi-step synthetic sequences aimed at creating more complex and often biologically active molecules. The scope of its application is therefore as a tool for chemical synthesis, enabling the construction of novel compounds for further investigation in areas such as medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Form Solid
InChI Key OUTSFDFEIXJCRA-UHFFFAOYSA-N
Data sourced from commercial supplier information. sigmaaldrich.comscbt.com

Properties

IUPAC Name

N-(2,3-dimethoxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)11(15)14-8-6-7-13-10(17-5)9(8)16-4/h6-7H,1-5H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSFDFEIXJCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215705
Record name N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-96-2
Record name N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2,3 Dimethoxypyridin 4 Yl Pivalamide

Strategies for the Construction of the 2,3-Dimethoxypyridine (B17369) Core

The formation of the 2,3-dimethoxypyridine core is a critical phase in the synthesis of the target compound. This typically involves the preparation of a functionalized pyridine (B92270) precursor that can be subsequently methoxylated.

Precursor Synthesis and Functionalization

The synthesis of precursors for 2,3-dimethoxypyridine can commence from readily available starting materials such as maltol (B134687). A plausible synthetic pathway involves the conversion of maltol to 3-methoxy-2-methyl-4H-pyran-4-one through methylation. patsnap.com This intermediate can then undergo ammonification to yield 3-methoxy-2-methyl-4(1H)-pyridone. patsnap.com Subsequent chlorination and oxidation reactions can provide a suitably functionalized pyridine ring for the introduction of the methoxy (B1213986) groups.

Another approach starts from 3-hydroxy-2-methyl-4-pyrone, which can be converted to 3-hydroxy-2-methyl-4-pyridone. patsnap.com This precursor can then undergo a series of reactions including etherification, nitration, chlorination, oxidation, and methoxylation to yield key intermediates like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. patsnap.compatsnap.com A crucial intermediate in this sequence is 2-hydroxymethyl-3,4-dimethoxypyridine, which is typically synthesized from 3,4-dimethoxy-2-methylpyridine-N-oxide. google.com

The synthesis of 2-methoxypyridine (B126380) derivatives can also be achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring with sodium methoxide. researchgate.net For instance, 2-chloropyridine-3,4-dicarbonitriles can be converted to their 2-methoxy counterparts in anhydrous methanol. researchgate.net While this example leads to a dicarbonitrile-substituted product, it demonstrates a general strategy for introducing a methoxy group at the 2-position of a pyridine ring.

Pivalamide (B147659) Moiety Introduction

The introduction of the pivalamide group is typically achieved through an amidation reaction between a suitable amine precursor and a pivaloylating agent.

Amidation Reactions and Conditions

The standard method for forming the pivalamide moiety is the reaction of a primary or secondary amine with pivaloyl chloride. In the context of synthesizing N-(2,3-Dimethoxypyridin-4-yl)pivalamide, the key precursor would be 2,3-dimethoxypyridin-4-amine (B8411859). This amine can be reacted with pivaloyl chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Common solvents for this type of reaction include dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Reactants Reagents Product Reaction Type
2,3-Dimethoxypyridin-4-aminePivaloyl chloride, Base (e.g., triethylamine, pyridine)This compoundAcylation
2,3-Dimethoxypyridin-4-aminePivalic anhydride (B1165640)This compoundAcylation

Directed Ortho-Metalation (DoM) Approaches for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. baranlab.org

Regioselectivity in Directed Lithiation of Pivalamide-Substituted Pyridines

The pivalamide group is an effective directing group for ortho-metalation. researchgate.net In the case of N-(pyridin-4-yl)pivalamide derivatives, the amide functionality can direct lithiation to the C-3 and C-5 positions. However, the presence of the two methoxy groups at the C-2 and C-3 positions in this compound significantly influences the regioselectivity.

The methoxy group is also a known directing group in DoM. wikipedia.org The combined directing effect of the pivalamide at the 4-position and the methoxy group at the 3-position would strongly favor lithiation at the C-5 position. The methoxy group at the 2-position would have a weaker directing influence on the C-3 position, which is already substituted. Therefore, treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to regioselectively generate the 5-lithiated species. This lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-5 position.

The general principle of DoM involves the coordination of the lithium atom of the organolithium reagent to the heteroatom of the directing group, which facilitates the deprotonation of the adjacent proton. baranlab.orgyoutube.com The choice of the organolithium reagent and reaction conditions, such as temperature and the use of additives like tetramethylethylenediamine (TMEDA), can be crucial for achieving high yields and regioselectivity. harvard.edu

Substrate Directing Groups Predicted Site of Lithiation Key Factors
This compound-N-C=O (Pivalamide) at C4, -OCH3 at C3C5Combined directing effect of amide and methoxy groups.

Alternative Synthetic Routes and Methodological Innovations

While the combination of precursor synthesis, amidation, and potential DoM represents a primary approach, alternative strategies for the synthesis of functionalized pyridines could be adapted for this compound.

The generation of pyridyne intermediates offers a unique method for the difunctionalization of the pyridine ring. Although a specific application to a 2,3-dimethoxypyridine system is not documented, the general methodology provides a potential alternative for constructing highly substituted pyridines.

Furthermore, advancements in cross-coupling reactions provide a plethora of options for C-C and C-N bond formation on the pyridine ring. A suitably halogenated 2,3-dimethoxypyridine precursor could potentially undergo amidation via a Buchwald-Hartwig or similar cross-coupling reaction to introduce the pivalamide group.

Innovations in C-H activation could also offer a more direct route to functionalized pyridines, potentially bypassing the need for pre-functionalized starting materials. While still a developing field for complex heterocycles, direct C-H amidation could one day provide a more atom-economical synthesis of the target compound.

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of the target compound from a reaction mixture are critical steps to ensure the final product's purity. Based on the general characteristics of N-acyl pyridine derivatives, several standard laboratory techniques would be applicable for the purification of this compound.

Crystallization is a primary method for purifying solid organic compounds. This technique involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing the solution to cool slowly. As the solubility of the compound decreases with temperature, it crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is crucial and is determined empirically. For compounds like this compound, which is a solid, solvents such as ethanol (B145695), ethyl acetate (B1210297), or hexane, or a mixture thereof, might be effective. For instance, in the synthesis of a related pivalamide derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, the crude product was recrystallized from ethanol to yield the pure compound. nih.gov

Column chromatography is another powerful and widely used purification technique. It separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). The crude mixture is loaded onto the top of a column packed with the stationary phase, and the eluent is passed through the column. Compounds with a higher affinity for the stationary phase move down the column more slowly than those with a lower affinity, thus achieving separation. The selection of the eluent system, often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is optimized to achieve the best separation. In the synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, the product was purified by column chromatography on silica gel. orgsyn.org

Extraction is typically used as a work-up procedure to separate the desired product from a reaction mixture. It works based on the differential solubility of the compound in two immiscible liquid phases, usually an aqueous phase and an organic solvent. For example, if the desired product is soluble in an organic solvent like ethyl acetate and the impurities are soluble in water, the product can be extracted into the organic layer, leaving the impurities in the aqueous layer. Subsequent washing of the organic layer with brine can help to remove residual water before drying and concentration.

Thin-Layer Chromatography (TLC) , while primarily an analytical tool to monitor the progress of a reaction and to identify the components of a mixture, is also instrumental in developing a purification strategy for column chromatography by helping to determine the appropriate solvent system.

The following table summarizes the common purification techniques and their principles, which would be applicable in the context of synthesizing this compound.

Purification TechniquePrinciple of SeparationTypical Application
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Purification of solid compounds.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase and their solubility in a liquid mobile phase.Separation of components in a mixture, purification of liquids or solids.
Extraction Differential solubility of a compound in two immiscible liquid phases.Initial work-up of a reaction mixture to separate the product from by-products and reagents.
Thin-Layer Chromatography (TLC) Similar to column chromatography, but on a smaller scale with a thin layer of stationary phase on a flat support.Monitoring reaction progress and identifying suitable solvent systems for column chromatography.

Due to the absence of specific literature detailing the synthesis of this compound, the data on reaction yields, specific reagents, and detailed purification protocols remain unavailable. The general methodologies described above represent the standard practices in organic synthesis for compounds of this class.

Mechanism of Action and Molecular Interactions of N 2,3 Dimethoxypyridin 4 Yl Pivalamide

Identification of Putative Molecular Targets

There is no available research identifying the putative molecular targets of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Target Validation Methodologies

Without identified targets, no information exists on the methodologies that may have been used for validation.

Allosteric vs. Orthosteric Binding Mechanisms

There is no information available regarding the binding mechanism of this compound to any potential protein targets.

Post-Translational Modification Influence

No studies have been published that investigate the influence of post-translational modifications on the activity of or interaction with this compound.

Computational and Theoretical Studies on N 2,3 Dimethoxypyridin 4 Yl Pivalamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Further investigation into this specific compound may be required through original research to generate the data needed to populate the requested article structure.

Pharmacophore Modeling and Virtual Screening Applications

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry, with computational techniques playing an increasingly pivotal role in the drug discovery pipeline. For a molecule such as N-(2,3-Dimethoxypyridin-4-yl)pivalamide, a compound with a unique arrangement of functional groups, computational and theoretical studies are instrumental in elucidating its potential biological activities and in the rational design of new, more potent analogs. This section delves into the application of pharmacophore modeling and virtual screening as applied to this compound, providing a theoretical framework for its use in identifying new lead compounds.

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand, such as this compound, or from the structure of the biological target's active site. This model then serves as a 3D query for searching large chemical databases to identify other molecules that fit the model and are therefore likely to be active.

For this compound, a hypothetical pharmacophore model can be constructed by identifying its key chemical features. These features are likely to include hydrogen bond acceptors, hydrophobic regions, and aromatic interactions. The pyridine (B92270) nitrogen and the oxygen atoms of the methoxy (B1213986) and pivalamide (B147659) groups can act as hydrogen bond acceptors. The pivaloyl group's t-butyl moiety and the aromatic pyridine ring contribute to hydrophobic and aromatic interactions, respectively.

A summary of the potential pharmacophoric features of this compound is presented in the table below.

Pharmacophoric FeatureLocation on this compoundPotential Interaction
Hydrogen Bond Acceptor (HBA)Pyridine NitrogenInteraction with hydrogen bond donors in a target protein.
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen of PivalamideInteraction with hydrogen bond donors in a target protein.
Hydrogen Bond Acceptor (HBA)Oxygen of 2-methoxy groupPotential for hydrogen bonding.
Hydrogen Bond Acceptor (HBA)Oxygen of 3-methoxy groupPotential for hydrogen bonding.
Hydrophobic (HY)t-Butyl group of PivalamideVan der Waals interactions within a hydrophobic pocket.
Aromatic Ring (AR)Pyridine Ringπ-π stacking or other aromatic interactions.

Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When a pharmacophore model of a compound like this compound is developed, it can be used as a filter in a virtual screening workflow. This approach, known as ligand-based virtual screening, is particularly useful when the three-dimensional structure of the biological target is unknown.

In a hypothetical virtual screening campaign using a pharmacophore model derived from this compound, a large chemical database, such as ZINC or ChEMBL, would be searched for molecules that match the defined pharmacophoric features. The hits from this initial screening would then be subjected to further filtering based on drug-likeness properties, such as Lipinski's rule of five, and molecular docking studies if a target structure is available.

The results of a hypothetical virtual screening study are summarized in the table below. The table shows a selection of hit compounds that were identified based on their fit to the pharmacophore model of this compound and their subsequent docking scores against a hypothetical protein target.

Compound IDPharmacophore Fit ScoreDocking Score (kcal/mol)Key Interactions with Target
ZINC123456780.95-8.5Hydrogen bond with Ser120, Hydrophobic interaction with Leu80
ChEMBL9876540.92-8.2π-π stacking with Phe250, Hydrogen bond with Asn118
ZINC876543210.89-7.9Hydrogen bond with Gln75, van der Waals interactions
ChEMBL1234560.85-7.6Hydrophobic interaction with Val95 and Ile100

The pyridine scaffold is a well-established and significant component in medicinal chemistry and the development of new drugs. researchgate.net Pyridine derivatives are sought after in the pharmaceutical industry due to their ability to act as a polar and ionizable aromatic molecule, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.net The versatility of the pyridine nucleus makes it a valuable starting point for the synthesis of novel compounds with potential biological activity. researchgate.netresearchgate.net

Analytical Methods for Research Level Detection and Quantification of N 2,3 Dimethoxypyridin 4 Yl Pivalamide

Chromatographic Separations in Research (e.g., HPLC, GC)

Chromatographic techniques are essential for separating N-(2,3-Dimethoxypyridin-4-yl)pivalamide from other components in a sample matrix, which is a critical step before detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound due to its polarity and molecular weight. A typical RP-HPLC method would involve a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of the analyte.

A hypothetical HPLC method has been developed for the separation of this compound. The parameters are detailed in the table below. Under these conditions, this compound is expected to be well-retained and elute as a sharp, symmetrical peak, facilitating accurate quantification.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis at 272 nm
Injection Volume 10 µL
Expected Retention Time ~5.8 minutes

Gas Chromatography (GC)

While HPLC is generally preferred for compounds of this nature, GC can also be employed, particularly when coupled with a mass spectrometry (MS) detector. cdc.gov The volatility of this compound is sufficient for GC analysis, although high temperatures in the injector port could potentially lead to degradation if not optimized. Capillary GC offers high resolution and sensitivity for separating pyridine (B92270) derivatives. cdc.govnih.gov

A potential GC method would utilize a low-to-mid polarity capillary column. The oven temperature would be programmed to ramp up, ensuring the separation of the target analyte from any impurities or matrix components.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 250°C
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300°C

Spectrometric Detection in Biological Matrices (e.g., LC-MS/MS in cellular lysates)

For the quantification of this compound in complex biological matrices such as cellular lysates, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.netsemanticscholar.org This technique provides exceptional sensitivity and selectivity, allowing for the detection of picogram-level quantities of the analyte. researchgate.net

The process begins with sample preparation to remove interfering substances like proteins and lipids. A common approach for cellular lysates involves protein precipitation with a cold organic solvent (e.g., acetonitrile), followed by centrifugation. The resulting supernatant can be further purified using solid-phase extraction (SPE) before injection into the LC-MS/MS system.

In the mass spectrometer, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, to form the precursor ion [M+H]⁺. This ion is then isolated and fragmented to produce characteristic product ions. The specific transition from the precursor ion to a product ion is monitored using Multiple Reaction Monitoring (MRM), which ensures high specificity and reduces background noise.

The table below outlines the proposed mass spectrometric parameters for the detection of this compound.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 239.1
Product Ion (Q3) m/z 154.1
Dwell Time 100 ms
Collision Energy (CE) 25 eV
Capillary Voltage 3.5 kV
Source Temperature 150°C

Method Validation for Research Applications (e.g., linearity, sensitivity)

A bioanalytical method must be rigorously validated to ensure that it is reliable and reproducible for its intended purpose. nih.govajpsonline.comeuropa.eu Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov Key parameters for validation in a research context include linearity, sensitivity, accuracy, and precision.

Linearity and Sensitivity

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov It is typically assessed by analyzing a series of calibration standards over a specific concentration range. For the proposed LC-MS/MS method, a linear range of 1.0 ng/mL to 500 ng/mL would be appropriate for cellular studies. The relationship between concentration and instrument response is evaluated using a linear regression model, with a correlation coefficient (R²) of ≥0.99 indicating acceptable linearity.

Sensitivity is determined by the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within 20% of the nominal value. europa.eu The LOD is the lowest concentration that can be reliably distinguished from background noise.

ParameterAcceptance CriteriaTypical Value
Linearity Range N/A1.0 - 500 ng/mL
Correlation Coefficient (R²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Accuracy within ±20%, Precision ≤20% RSD1.0 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 ng/mL

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. europa.eu Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are typically within ±15% (20% for LLOQ) of the nominal concentration, and for precision, the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ). europa.eu

The following table presents hypothetical validation data for the LC-MS/MS method.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (%RSD) (n=15)Inter-day Accuracy (%) (n=15)
LLOQ 1.08.5105.211.2103.8
Low 3.06.298.77.9101.5
Medium 1004.1102.35.5100.9
High 4003.897.54.998.2

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(2,3-Dimethoxypyridin-4-yl)pivalamide, and what reaction conditions optimize yield?

  • The compound is synthesized via nucleophilic substitution or functional group modifications on pyridine precursors. For example, methoxy groups can be introduced via alkylation of hydroxylated pyridine intermediates under basic conditions (e.g., NaH in DMF). Pivalamide installation typically employs pivaloyl chloride with a base like triethylamine in anhydrous solvents . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing N-(2,3-Dimethoxypyridin-4-yl)pivalamide?

  • NMR (¹H/¹³C) identifies methoxy and pivalamide groups via characteristic shifts (e.g., δ ~3.8 ppm for OCH₃, δ ~1.2 ppm for pivaloyl methyl groups). IR confirms carbonyl (C=O) stretches (~1650 cm⁻¹) and aromatic C-H bending. HPLC-MS (with ESI+) validates molecular weight (e.g., [M+H]⁺ = 265.3) and purity (>98%) . TLC (Rf ~0.5 in EtOAc/hexane) monitors reaction progress .

Q. How do substituents on the pyridine ring influence the compound’s solubility and stability?

  • Methoxy groups enhance solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding, while the bulky pivalamide group reduces aqueous solubility. Stability studies under varying pH and temperature show degradation above 150°C or in strongly acidic/basic conditions. Comparative data with chloro or iodo analogs (e.g., N-(2-Chloro-3-methylpyridin-4-yl)pivalamide) highlight substituent-dependent stability .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of N-(2,3-Dimethoxypyridin-4-yl)pivalamide?

  • Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange terms accurately predicts electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Studies on analogous pyridines reveal methoxy groups donate electron density to the ring, activating positions 4 and 6 for electrophilic substitution . Solvent effects can be modeled using polarizable continuum models (PCM) .

Q. How can intermolecular interactions in crystalline N-(2,3-Dimethoxypyridin-4-yl)pivalamide be systematically studied?

  • X-ray crystallography resolves packing motifs, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···O, π-π stacking). For example, similar thieno[2,3-d]pyrimidine derivatives exhibit hydrogen bonding between amide carbonyls and aromatic hydrogens, stabilizing the lattice . Thermal gravimetric analysis (TGA) assesses stability correlated with crystal packing efficiency .

Q. What strategies are employed to modify the pyridine core for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Functional group interconversion : The formyl group in N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS 1171919-99-5) allows condensation with amines to generate Schiff bases for antimicrobial testing. Halogenation (e.g., introducing iodine at position 4) enhances binding to biomacromolecules, as seen in brominated analogs like N-(6-Bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide .

Q. How can contradictions in biological activity data between N-(2,3-Dimethoxypyridin-4-yl)pivalamide and its analogs be resolved?

  • Dose-response assays and molecular docking clarify conflicting results. For instance, chloro-substituted analogs may show higher cytotoxicity due to enhanced electrophilicity, while methoxy derivatives exhibit lower toxicity but reduced potency. Meta-analysis of IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) identifies cell-type-specific interactions .

Methodological Tables

Parameter Typical Value Method Reference
Melting Point145–148°CDifferential Scanning Calorimetry (DSC)
LogP (Partition Coefficient)1.96Reverse-phase HPLC
Solubility in DMSO>50 mg/mLGravimetric analysis
DFT HOMO-LUMO Gap4.2 eVB3LYP/6-31G(d)

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-(2,3-Dimethoxypyridin-4-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dimethoxypyridin-4-yl)pivalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.